8-Dechloro-7-chloro Desloratadine
Description
Structure
3D Structure
Properties
IUPAC Name |
12-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-17-5-1-4-16-15(17)7-6-14-3-2-10-22-19(14)18(16)13-8-11-21-12-9-13/h1-5,10,21H,6-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGPAPRPCPCTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126406 | |
| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-53-3 | |
| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346601-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
The synthesis of Desloratadine (B1670295) and its derivatives is a complex process that can lead to the formation of various isomers and related substances. Understanding the synthetic pathways is crucial for controlling the impurity profile of the final active pharmaceutical ingredient.
Controlled Halogenation and Dechlorination Strategies
The deliberate and controlled introduction or removal of halogen atoms is a key strategy in the synthesis of Desloratadine and its analogues. Dechlorination reactions, for instance, can be achieved using reagents like zinc dust in acetic acid, which can remove chlorine atoms from the aromatic ring system. Conversely, halogenation can be used to introduce chlorine atoms at specific positions. The precise control of these reactions is essential to favor the formation of the desired product and minimize the generation of impurities such as 8-Dechloro-7-chloro Desloratadine.
Catalytic deuterodechlorination, a process that replaces chlorine with deuterium, has also been explored for aryl chlorides using a palladium/unsymmetrical N-heterocyclic carbene (NHC) system. researchgate.net This highlights the sophisticated catalytic methods available for modifying halogenated aromatic structures. researchgate.net
Investigations into Positional Isomer Formation during Synthesis
The formation of positional isomers is a significant challenge in the synthesis of Desloratadine. This compound is a prime example of such an isomer, where the chlorine atom is located at the 7-position instead of the 8-position of the tricyclic ring system. Another related impurity is 8-Dechloro-9-chloro Desloratadine, which arises from the chlorination reaction at position 9.
The formation of these isomers is often influenced by reaction conditions such as temperature and solvent polarity. For example, high temperatures (above 80°C) during chlorination can lead to the formation of various chlorinated isomers. The study of isomer formation is critical for optimizing synthetic routes to maximize the yield of Desloratadine while keeping impurities within acceptable regulatory limits.
Laboratory-Scale Synthesis and Isolation of this compound
While specific laboratory-scale synthesis protocols for this compound are not extensively detailed in publicly available literature, its isolation is primarily achieved through preparative chromatography. As a known impurity, it is often isolated from bulk batches of Desloratadine or from mother liquor samples using techniques like reversed-phase high-performance liquid chromatography (HPLC). researchgate.net The isolated compound serves as a crucial reference standard for analytical method development and validation, ensuring the purity and quality of Desloratadine drug products. clearsynth.comsynzeal.com
Elucidation of Reaction Mechanisms Leading to this compound Formation
The formation of this compound is intrinsically linked to the reaction mechanisms of the Desloratadine synthesis. It is understood to be a process-related impurity, meaning it is formed during the manufacturing process of the active pharmaceutical ingredient. The mechanism likely involves electrophilic aromatic substitution, where the tricyclic core of a precursor molecule is chlorinated. The regioselectivity of this chlorination can be influenced by the electronic properties of the aromatic rings and the specific reaction conditions employed, leading to the formation of the 7-chloro isomer alongside the desired 8-chloro product (Desloratadine).
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The derivatization of Desloratadine and its analogues is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically modifying the chemical structure, researchers can investigate how these changes affect the compound's biological activity, such as its affinity for the H1 histamine (B1213489) receptor.
For instance, studies have been conducted on the synthesis of novel Desloratadine derivatives to enhance their anti-inflammatory and H1 antagonistic activities. nih.gov These studies involve modifying various parts of the molecule, including the piperidine (B6355638) ring and the tricyclic system. nih.govresearchgate.net The synthesis of N-hydroxyalkyl desloratadine analogues and other derivatives allows for a deeper understanding of the pharmacophore and can lead to the development of new anti-allergic agents. nih.gov While these studies primarily focus on creating new therapeutic agents, the synthetic methodologies and analytical techniques developed are also applicable to the study and characterization of impurities like this compound.
Advanced Analytical Characterization and Quantification Techniques
Chromatographic Separation Methods for Complex Mixtures
Chromatographic techniques are fundamental in the analysis of Desloratadine (B1670295) and its impurities, providing the necessary separation of structurally similar compounds within a mixture.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination and purity assessment of Desloratadine in bulk drug substances and pharmaceutical formulations. researchgate.net Reverse-phase HPLC (RP-HPLC) methods are particularly effective for separating Desloratadine from its impurities, including positional isomers like 8-Dechloro-7-chloro Desloratadine. researchgate.net The selection of the stationary phase, mobile phase composition, pH, and detector wavelength are critical parameters that are optimized to achieve satisfactory resolution between the main compound and its related substances. researchgate.netresearchgate.net For instance, methods have been developed using C18 columns with a mobile phase consisting of a mixture of methanol (B129727) and a buffered aqueous solution, allowing for the effective separation and quantification of Desloratadine and its potential impurities. researchgate.net
Table 1: Example HPLC Method Parameters for Desloratadine Analysis
| Parameter | Conditions | Source |
|---|---|---|
| Column | Diamonsil BDS C18 | researchgate.net |
| Mobile Phase | Methanol, 0.03 mol/l heptanesulphonic acid sodium, and glacial acetic acid (70:30:4, v/v) | researchgate.net |
| Flow Rate | 1.0 ml/min | researchgate.net |
| Detection | UV at 247 nm | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These characteristics make it exceptionally suitable for resolving complex mixtures of pharmaceutical impurities. nih.gov Stability-indicating UPLC methods are preferred for separating Desloratadine from its various impurities and degradation products. nih.gov The use of sub-2 µm particle columns, such as an Acquity BEH C8 column, coupled with an optimized gradient elution program, enables the clear separation of this compound from the main Desloratadine peak and other related compounds. nih.gov
Table 2: UPLC Method Parameters for High-Resolution Separation
| Parameter | Conditions | Source |
|---|---|---|
| Column | Acquity BEH C8 (100 mm × 2.1 mm) 1.7 µm | nih.gov |
| Mobile Phase | Gradient mixture of Solvent A (0.05 M KH₂PO₄ and 0.07 M triethylamine, pH 3.0) and Solvent B (acetonitrile:methanol:water, 50:25:25 v/v/v) | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Detection | UV at 272 nm | nih.gov |
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of impurities. When coupled with a chromatographic system, it provides both retention time data and mass-to-charge ratio information.
For positional isomers like this compound and 8-Dechloro-9-chloro Desloratadine, which have the same molecular weight, mass spectrometry is crucial for differentiation. While they may produce the same molecular ion peak, their distinct fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) allow for unambiguous identification. The differences in the position of the chlorine atom lead to unique fragmentation pathways, resulting in daughter ions with different mass-to-charge ratios (m/z) or varying relative abundances. Analysis of these patterns, often in comparison to a certified reference standard, confirms the specific isomeric structure.
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are the gold standard in impurity profiling.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to distinguish between positional isomers. The compounds are separated based on their volatility and interaction with the GC column, and their distinct retention times and fragmentation patterns in the mass spectrometer allow for identification.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective method for determining Desloratadine and its related substances in various matrices. nih.govresearchgate.net In research and quality control, LC-MS/MS methods are developed to monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM). nih.govresearchgate.net This allows for the highly specific quantification of impurities like this compound, even at very low levels. nih.gov
Table 3: Example LC-MS/MS Transitions for Desloratadine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Desloratadine | 311.03 | 259.10 | nih.gov |
| Desloratadine-d5 (Internal Standard) | 316.02 | 264.20 | nih.gov |
| 3-Hydroxy Desloratadine | 326.97 | 274.97 | nih.gov |
Spectroscopic Analysis for Structural Confirmation
While chromatography and mass spectrometry are powerful tools, spectroscopic techniques provide definitive structural confirmation. For a well-characterized reference standard of this compound, a comprehensive data package is typically provided which includes results from various spectroscopic analyses. allmpus.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The resulting spectrum serves as a molecular fingerprint and can help confirm the compound's identity by comparing it to the spectrum of a known standard. allmpus.comlgcstandards.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This helps to confirm the molecular formula, C₁₉H₁₉ClN₂, of this compound. clearsynth.comallmpus.compharmaffiliates.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure of this compound.
In ¹H-NMR, the chemical shifts, splitting patterns, and integration of proton signals reveal the connectivity and spatial arrangement of hydrogen atoms within the molecule. For instance, studies on substituted desloratadine derivatives show distinct signals for the protons in the pyridine (B92270) and benzene (B151609) rings, as well as the piperidine (B6355638) moiety. nih.gov These spectra are crucial for confirming the position of the chlorine atom on the benzocyclohepta[1,2-b]pyridine ring system, distinguishing it from other chlorinated isomers.
A certificate of analysis for a related compound, 8-Dechloro-7-chloro-N-methyl Desloratadine, confirms that NMR data conforms to the expected structure. lgcstandards.com While specific spectral data for this compound is not publicly available in detail, the principles of NMR analysis remain fundamental to its characterization. nih.gov
Table 1: Representative NMR Data for Substituted Desloratadine Derivatives nih.gov
| Compound | ¹H-NMR (CDCl₃, δ ppm) |
| 8-Chloro-11-(1-((3-nitrophenyl)sulfonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo allmpus.comallmpus.comcyclohepta-[1,2-b]pyridine | 2.40–2.41 (m, 2H), 2.50–2.57 (m, 1H), 2.62–2.68 (m, 1H), 2.71–2.86 (m, 2H), 3.09–3.15 (m, 2H), 3.22–3.36 (m, 4H), 7.01 (d, J = 8.0 Hz, 2H), 7.11–7.15 (m, 3H), 7.45 (d, J = 7.6 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H), 8.07–8.10 (m, 1H), 8.37 (d, J = 6.4 Hz, 1H), 8.44–8.59 (m, 1H), 8.59 (d, J = 2.0 Hz, 1H) |
| 8-Chloro-11-(1-((4-nitrophenyl)sulfonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo allmpus.comallmpus.comcyclohepta-[1,2-b]pyridine | 2.34–2.39 (m, 2H), 2.46–2.49 (m, 1H), 2.60–2.62 (m, 1H), 2.72–2.81 (m, 2H), 2.99–3.03 (m, 2H), 3.20–3.33 (m, 4H), 6.98 (d, J = 8.4 Hz, 1H), 7.05–7.13 (m, 3H), 7.39 (d, J = 7.6 Hz, 1H), 7.91–7.94 (m, 2H), 8.33–8.37 (m, 3H) |
This table is for illustrative purposes and shows data for related structures to demonstrate the type of information obtained from ¹H-NMR.
Infrared (IR) Spectroscopy
Development and Validation of Analytical Methods for Research Standards
The development and validation of analytical methods are crucial for ensuring that a reference standard is suitable for its intended purpose, which includes the accurate quantification of impurities in pharmaceutical products.
Compliance with International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q2(R1))
The validation of analytical procedures for pharmaceutical testing must adhere to the stringent guidelines set by the International Conference on Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures. researchgate.netich.orgfda.goveuropa.eu This ensures that the analytical method is reliable, reproducible, and accurate for its intended use. researchgate.net
The validation process for a method intended to quantify this compound as an impurity would encompass the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. europa.euarabjchem.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org A minimum of five concentrations is typically recommended to establish linearity. europa.eu
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using a reference standard and by spiking the drug substance with known quantities of the impurity. ich.orgeuropa.eu
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. fda.gov
Analytical methods for Desloratadine and its impurities are often developed and validated using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. arabjchem.org For instance, a validated stability-indicating HPLC method for Desloratadine utilized a C18 column with a mobile phase of methanol and phosphate (B84403) buffer. arabjchem.org Similar principles would be applied to develop and validate a method for this compound.
Method Transferability and Inter-laboratory Comparisons
Once a method has been developed and validated, its transferability to other laboratories is a critical consideration for ensuring consistent quality control across different manufacturing sites and testing facilities. scribd.com Method transfer studies are performed to verify that the analytical method performs as expected when used by a different laboratory.
Inter-laboratory comparisons, also known as proficiency testing, are essential for assessing the performance of different laboratories and ensuring the reliability of their results. gulfmet.orgnih.gov In these studies, the same sample is analyzed by multiple laboratories, and the results are compared. fao.org This helps to identify any systematic errors or biases in a particular laboratory's implementation of the analytical method. iqas.co.in The goal is to achieve harmonized results across all testing sites, which is crucial for global pharmaceutical manufacturing and regulatory compliance. nih.gov
Application of this compound as a Reference Standard in Impurity Profiling
This compound is primarily used as a reference standard for impurity profiling in the production of Desloratadine and its formulations. synthinkchemicals.comsynzeal.com Impurity profiling is the identification, and quantification of all potential impurities in a drug substance.
As a known potential impurity, this compound is used to:
Develop and validate analytical methods: A purified sample of the impurity is required to establish the specificity, linearity, and accuracy of the analytical method used for routine quality control. synzeal.com
Identify and quantify the impurity in production batches: By comparing the retention time and response of a peak in the chromatogram of a production sample to that of the reference standard, the presence and amount of this compound can be confirmed and quantified.
Set specification limits: Regulatory authorities require strict limits on the levels of impurities in pharmaceutical products. The availability of a reference standard allows for the establishment of these limits based on toxicological data and the manufacturing process capability. synthinkchemicals.com
The use of this compound as a reference standard is a critical component of the quality control strategy for Desloratadine, ensuring that the final product meets the required purity and safety standards. allmpus.com
Molecular and Cellular Pharmacological Investigations of Desloratadine Scaffolds
Receptor Binding Affinity and Selectivity Studies
Histamine (B1213489) H1 Receptor Antagonism in In Vitro Systems
The primary mechanism of action for Desloratadine (B1670295) and its analogs is the antagonism of the histamine H1 receptor. chemicalbook.com In vitro studies have demonstrated that Desloratadine and its derivatives are potent and selective antagonists of the human histamine H1 receptor. nih.govopenaccessjournals.com Desloratadine itself exhibits a high binding affinity for the H1 receptor, with a reported dissociation constant (Kd) of 1.1 nM and an inhibitory constant (Ki) of 0.9 nM in competition-binding studies. nih.gov Its dissociation from the receptor is slow, suggesting a long-lasting effect. nih.gov
While specific binding data for 8-Dechloro-7-chloro Desloratadine is not extensively detailed in the provided results, the activity of Desloratadine analogs is generally compared to the parent compound. nih.govresearchgate.net For instance, a series of N-substituted desloratadine analogues all exhibited significant antihistamine activity when compared with desloratadine. nih.gov The antihistaminic activity of these compounds is often evaluated by their ability to inhibit histamine-induced contractions of isolated guinea-pig ileum. nih.govresearchgate.net Desloratadine demonstrated greater potency than loratadine (B1675096) and terfenadine (B1681261) in antagonizing these contractions. openaccessjournals.com The structural modifications in analogs like this compound are expected to influence their binding affinity and selectivity for the H1 receptor.
Exploration of Binding to Other Receptor Systems (e.g., Vasopressin Receptors)
Beyond the histamine H1 receptor, the Desloratadine scaffold has been investigated for its potential to interact with other receptor systems. Notably, studies have explored the synthesis of Desloratadine derivatives as antagonists for arginine vasopressin (AVP) receptors, particularly the V2 receptor. nih.govnih.gov A series of twenty-one non-peptide substituted Desloratadine compounds were synthesized and evaluated for their binding to AVP receptors. nih.govnih.gov In vitro binding assays and cyclic AMP (cAMP) accumulation assays indicated that these compounds are potent and selective V2 receptor antagonists. nih.govnih.gov
Specifically, certain substituted Desloratadines exhibited high affinity and selectivity for V2 receptors, with some compounds also demonstrating significant diuretic activity in vivo. nih.govnih.gov This suggests that modifications to the Desloratadine structure can confer novel pharmacological properties, extending its potential therapeutic applications beyond antihistaminic effects. While direct binding data for this compound to vasopressin receptors is not available in the search results, the general findings on Desloratadine analogs highlight the potential for this class of compounds to interact with other G-protein coupled receptors. Desloratadine has also been shown to have some affinity for H2, serotonin (B10506) 5-HT7, and various subtypes of muscarinic receptors, although its primary activity is as an H1 antagonist. europa.eu
In Vitro and Ex Vivo Cellular Assays
Modulation of Intracellular Signaling Pathways (e.g., Calcium Flux, cAMP Accumulation)
The antagonism of the histamine H1 receptor by Desloratadine and its analogs leads to the modulation of downstream intracellular signaling pathways. Histamine stimulation of H1 receptors typically results in an increase in intracellular calcium concentration ([Ca2+]i). nih.gov Pre-incubation with Desloratadine has been shown to shift the histamine-stimulated increase in [Ca2+]i to the right in a concentration-dependent manner, indicating competitive antagonism. nih.gov At higher concentrations, Desloratadine can also depress the maximal response. nih.gov
Furthermore, the investigation of Desloratadine derivatives as vasopressin V2 receptor antagonists has involved the measurement of cyclic AMP (cAMP) accumulation. nih.govnih.gov The V2 receptor stimulates adenylate cyclase, leading to the production of cAMP. nih.gov The ability of substituted Desloratadines to act as V2 receptor antagonists was confirmed through cAMP accumulation assays, where they demonstrated potent and selective antagonism. nih.govnih.gov This indicates that the Desloratadine scaffold can be modified to modulate different G-protein coupled receptor signaling pathways, including those involving cAMP. The specific effects of this compound on these pathways would require direct experimental evaluation.
Inhibition of Inflammatory Mediator Release from Immune Cells (e.g., Cytokines from Mast Cells/Basophils)
Desloratadine and its parent compound, Loratadine, have demonstrated anti-inflammatory properties that extend beyond H1 receptor antagonism. nih.govnih.gov These compounds can inhibit the release of various inflammatory mediators from immune cells such as mast cells and basophils. chemicalbook.comchemicalbook.com In vitro studies have shown that Desloratadine inhibits the release of cytokines, including interleukin-4 (IL-4), IL-6, IL-8, and IL-13, from human basophils. nih.govnih.gov
Desloratadine was found to be more potent at inhibiting the secretion of IL-4 and IL-13 induced by anti-IgE than at inhibiting the release of histamine and leukotriene C4 (LTC4). nih.gov This inhibitory effect on cytokine generation suggests that Desloratadine can target the signaling pathways that regulate the production of these inflammatory molecules. nih.gov The inhibition of cytokine release from human leukemic mast cells (HMC-1) and basophilic cells (KU812) has also been observed with other H1-antihistamines, indicating a class effect. nih.gov The specific efficacy of this compound in this regard has not been explicitly detailed but is an important area for investigation.
Attenuation of Cell Adhesion Molecule Expression
The inflammatory response involves the recruitment and accumulation of inflammatory cells at the site of allergic reaction, a process facilitated by cell adhesion molecules (CAMs). nih.gov The expression of CAMs, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells is a critical step in this process. frontiersin.org
In vitro studies have shown that Desloratadine can inhibit the induction of cell adhesion molecules. nih.gov This modulation of CAM expression represents another facet of the anti-inflammatory activity of Desloratadine. nih.gov By reducing the expression of these molecules, Desloratadine can potentially limit the infiltration of inflammatory cells into tissues. While direct evidence for the effect of this compound on CAM expression is not provided, the known activity of the parent compound suggests that this is a plausible mechanism of action for its analogs.
Data Tables
Table 1: Receptor Binding Properties of Desloratadine
| Parameter | Value | Cell System | Reference |
|---|---|---|---|
| Kd | 1.1 ± 0.2 nM | CHO-H1 | nih.gov |
| Ki | 0.9 ± 0.1 nM | CHO-H1 | nih.gov |
| Bmax | 7.9 ± 2.0 pmol/mg protein | CHO-H1 | nih.gov |
This table summarizes the in vitro binding parameters of Desloratadine to the recombinant human histamine H1 receptor.
Table 2: Inhibition of Mediator Release by Desloratadine
| Mediator | Cell Type | Stimulus | Effect of Desloratadine | Reference |
|---|---|---|---|---|
| IL-4 | Human Basophils | anti-IgE | Inhibition | nih.gov |
| IL-13 | Human Basophils | anti-IgE | Inhibition | nih.gov |
| Histamine | Human Basophils | anti-IgE | Inhibition | nih.gov |
| LTC4 | Human Basophils | anti-IgE | Inhibition | nih.gov |
| IL-6, IL-8 | - | - | Inhibition | nih.gov |
This table shows the inhibitory effect of Desloratadine on the release of various inflammatory mediators from immune cells.
Structure-Activity Relationship (SAR) Analysis of Halogenated Desloratadine Derivatives
The biological activity of desloratadine derivatives is intricately linked to their chemical structure. The strategic modification of the desloratadine scaffold, particularly through halogenation, has been a key approach to modulate pharmacological properties.
Influence of Halogen Position on Pharmacological Potency and Receptor Selectivity
The position of halogen atoms on the tricyclic ring system of desloratadine plays a crucial role in determining the compound's antihistaminic potency and its selectivity for the histamine H1 receptor over other receptors. Research on various halogenated derivatives has provided insights into these relationships.
Studies on different substituted benzene (B151609) ring derivatives of desloratadine have shown that the specific position of a halogen atom does not significantly impact the binding affinity to V2 receptors or the selectivity between V1a and V2 receptors. mdpi.com However, for H1 receptor affinity, the location of the halogen is more critical. For instance, the parent compound, desloratadine, is 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo nih.govcyclohepta[1,2-b]pyridine. researchgate.net The presence and position of the chlorine atom are vital for its high affinity for the H1 receptor. nih.gov
The compound this compound, an isomer of desloratadine where the chlorine atom is shifted from the 8th to the 7th position, is expected to exhibit a different pharmacological profile. veeprho.com While direct comparative studies are not extensively available, general principles of SAR suggest that this positional change could alter the electronic distribution and steric conformation of the molecule, thereby affecting its interaction with the H1 receptor binding pocket. This could potentially lead to a variation in antihistaminic potency compared to desloratadine.
Impact of Chemical Modifications on Anticholinergic Activity
A significant consideration in the development of antihistamines is the potential for anticholinergic side effects, which arise from the blockade of muscarinic receptors. nih.gov Desloratadine itself has been shown to possess some affinity for muscarinic M1 and M3 receptors, although this is generally observed at concentrations higher than those required for its antihistaminic effect. nih.govopenaccessjournals.com
Chemical modifications to the desloratadine structure, including alterations in halogenation, can influence this anticholinergic activity. A study on N-substituted desloratadine analogues revealed that it is possible to design derivatives with lower anticholinergic side effects compared to desloratadine. nih.gov For instance, the introduction of a (1S,4S)-4-chlorocyclohexyl group at the nitrogen atom resulted in a compound with a favorable safety profile, including reduced anticholinergic effects. nih.govresearchgate.net
The shift of the chlorine atom from position 8 to 7 in this compound could potentially alter its affinity for muscarinic receptors. The precise impact would depend on how this structural change affects the molecule's ability to bind to the acetylcholine (B1216132) binding site on muscarinic receptors. Without direct experimental data, it is hypothesized that any modification that alters the electrostatic potential or steric bulk near the piperidine (B6355638) ring could modulate anticholinergic activity.
Comparative Pharmacodynamic Profiles with Parent Desloratadine
Desloratadine is a potent, long-acting, non-sedating antihistamine with high selectivity for the H1 receptor. researchgate.netnih.govnih.gov It is the major active metabolite of loratadine and exhibits a higher affinity for the H1 receptor than its parent compound. researchgate.net The pharmacodynamic profile of desloratadine is characterized by a rapid onset of action and a long duration of effect, allowing for once-daily administration. openaccessjournals.com
The pharmacodynamic profile of this compound, as an impurity, is not well-characterized in a clinical setting. However, based on SAR principles, its profile is likely to differ from that of desloratadine. The change in the position of the chlorine atom could influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic activity at the H1 receptor.
It is established that even minor structural changes can lead to significant differences in pharmacological activity. For example, a series of N-substituted desloratadine analogues all exhibited significant antihistamine activity, with some showing even greater potency than desloratadine itself in in-vitro and in-vivo models. nih.gov
Below is a comparative table of antihistaminic and anticholinergic activities of desloratadine and some of its derivatives, illustrating the impact of structural modifications.
| Compound | H1 Receptor Affinity (pA2) | Anticholinergic Activity (pA2) | Reference |
| Desloratadine | 6.67 ± 0.09 (in rabbit iris smooth muscle) | 6.67 ± 0.09 (in rabbit iris smooth muscle) | nih.gov |
| Carebastine | 5.64 ± 0.04 (in rabbit iris smooth muscle) | - | nih.gov |
| Fexofenadine | < 4.0 (in rabbit iris smooth muscle) | - | nih.gov |
| Atropine | - | 9.44 ± 0.02 (in rabbit iris smooth muscle) | nih.gov |
Note: pA2 is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.
| Compound | Inhibition of Histamine-induced Ileum Contraction (IC50, μM) | Reference |
| Desloratadine | 0.04 | nih.gov |
| (1S,4S)-4-chlorocyclohexyl desloratadine (Compound 10) | 0.01 | nih.gov |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
These tables demonstrate that modifications to the desloratadine structure can lead to significant changes in both desired antihistaminic activity and undesired anticholinergic effects. While specific data for this compound is not available, these findings underscore the importance of precise structural features for the pharmacological profile of desloratadine derivatives.
Preclinical Pharmacokinetic and Metabolic Research of Desloratadine Analogues
In Vitro Metabolic Pathways and Enzyme Kinetics
The in vitro metabolism of desloratadine (B1670295), the major active metabolite of loratadine (B1675096), has been a subject of extensive research to understand its biotransformation and potential for drug-drug interactions. The primary metabolic pathway involves hydroxylation and subsequent conjugation reactions.
Cytochrome P450 (CYP) Isoform Involvement in Biotransformation
The formation of 3-hydroxydesloratadine (B129375), the main active metabolite of desloratadine, is a critical step in its metabolism. For a long time, the specific enzymes responsible for this hydroxylation remained elusive. However, recent studies have elucidated that the process is not a simple, direct oxidation by a single cytochrome P450 enzyme. Instead, it involves a sequential reaction beginning with glucuronidation. nih.gov
Initial studies on loratadine metabolism to desloratadine implicated CYP3A4 and CYP2D6. researchgate.net However, for the subsequent hydroxylation of desloratadine, a different key player has been identified. It is now understood that the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 . nih.gov Interestingly, this enzymatic activity by CYP2C8 is contingent upon the prior glucuronidation of desloratadine. nih.gov
While CYP2C8 is central to the formation of the 3-hydroxy metabolite, other CYP isoforms have been investigated for their interaction with desloratadine. In vitro studies using human liver microsomes have shown that desloratadine does not significantly inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4 at clinically relevant concentrations. nih.govresearchgate.net Weak inhibition was observed for CYP2B6 and CYP2D6. researchgate.net This suggests a low potential for desloratadine to cause clinically significant drug-drug interactions through inhibition of these major metabolic pathways.
Glucuronidation and Other Conjugation Reactions
Glucuronidation is a pivotal conjugation reaction in the metabolism of desloratadine. The formation of 3-hydroxydesloratadine is obligatorily preceded by the N-glucuronidation of desloratadine. nih.gov This initial step is catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10) . nih.govnih.gov
Once desloratadine N-glucuronide is formed, it then serves as a substrate for CYP2C8, which carries out the 3-hydroxylation. Following this, a rapid, non-enzymatic deconjugation (hydrolysis) of the N-glucuronide occurs to yield 3-hydroxydesloratadine. nih.gov This major metabolite, 3-hydroxydesloratadine, is then further metabolized through glucuronidation to form 3-hydroxydesloratadine-O-glucuronide before elimination. nih.gov
| Metabolic Step | Enzyme(s) Involved | Substrate | Product |
| N-glucuronidation | UGT2B10 | Desloratadine | Desloratadine N-glucuronide |
| 3-hydroxylation | CYP2C8 | Desloratadine N-glucuronide | 3-hydroxydesloratadine N-glucuronide |
| Deconjugation | Non-enzymatic | 3-hydroxydesloratadine N-glucuronide | 3-hydroxydesloratadine |
| O-glucuronidation | UGTs | 3-hydroxydesloratadine | 3-hydroxydesloratadine O-glucuronide |
Distribution Studies in Animal Models (e.g., tissue distribution analysis)
Preclinical studies in animal models, primarily rats, have been conducted to understand the distribution of desloratadine and its metabolites throughout the body. These studies reveal that desloratadine is widely distributed in various tissues.
Following oral administration in rats, desloratadine and its active metabolites were found to be distributed in several organs, including the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. thieme-connect.comnih.gov The liver, as the primary site of metabolism, shows significant concentrations of the compounds. thieme-connect.comnih.gov
Notably, higher concentrations of desloratadine and its metabolites were observed in the spleen compared to the thymus, which may be relevant to the drug's immunomodulatory and anti-inflammatory effects. thieme-connect.comnih.gov Desloratadine has a large apparent volume of distribution (approximately 49 L/kg in humans), which is indicative of extensive tissue uptake. researchgate.net In rat studies, it was also noted that there was significant retention of desloratadine in intestinal tissue. farmaceut.org
Investigation of Excretion Mechanisms in Preclinical Systems
The elimination of desloratadine and its metabolites occurs through both renal and fecal routes. Preclinical studies have provided insights into the excretion pathways of these compounds.
In humanized-liver mice, which more closely mimic human metabolism, the major excretion pathways were identified as urinary excretion of 3-hydroxydesloratadine O-glucuronide and fecal excretion of desloratadine, 3-hydroxydesloratadine, and 5-hydroxydesloratadine. nih.gov This model demonstrated a metabolic and excretion profile that was reasonably similar to that reported in humans. nih.gov
In general, metabolic products of desloratadine are recovered in both urine and feces. drugbank.com The extensive metabolism of desloratadine means that only a small fraction of the administered dose is excreted as the unchanged parent drug.
Elucidation of 8-Dechloro-7-chloro Desloratadine's Role as a Potential Metabolite or Biotransformation Product
Currently, there is no scientific evidence available in published literature to suggest that this compound is a metabolite or a biotransformation product of desloratadine in preclinical models or humans. Extensive searches of metabolic databases and scientific publications have not identified this compound as arising from enzymatic processes involved in drug metabolism.
Instead, this compound is consistently identified and sold by pharmaceutical reference standard suppliers as a known impurity of desloratadine. Impurities in pharmaceuticals are typically substances that are formed during the synthesis of the active pharmaceutical ingredient (API) or arise during storage.
The metabolic pathways of desloratadine that have been thoroughly characterized involve hydroxylation and glucuronidation. nih.govnih.govnih.gov There is no documented evidence of in vivo enzymatic reactions such as dechlorination at the 8-position and subsequent chlorination at the 7-position of the desloratadine molecule. Such a reaction would be an unusual metabolic transformation. Therefore, based on the current body of scientific knowledge, this compound is considered a synthetic impurity rather than a biological metabolite.
Computational and Theoretical Research Applications
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking studies are fundamental in predicting the binding affinity and interaction patterns of a ligand with its target receptor. In the context of 8-Dechloro-7-chloro Desloratadine (B1670295), these studies would primarily focus on its interaction with the histamine (B1213489) H1 receptor, the target for antihistamines.
Docking simulations can elucidate the binding mode of 8-Dechloro-7-chloro Desloratadine within the H1 receptor's binding pocket. For its parent compound, Desloratadine, studies have shown that it likely adopts a binding pose similar to other tricyclic antihistamines, interacting with key residues in the receptor. A cryo-EM structure of Desloratadine bound to the human H1 receptor has revealed crucial hydrogen bonding interactions with residues D1073.32 and Y4316.52 within the orthosteric pocket. researchgate.net It is hypothesized that this compound would also engage in similar interactions. The key interactions for Desloratadine and its analogues typically involve an ionic interaction between the protonated amine of the ligand and the highly conserved Asp107 residue in transmembrane helix 3 (TM3) of the H1 receptor. mdpi.com Additionally, hydrophobic interactions between the tricyclic ring system of the ligand and aromatic residues within the binding pocket, such as Trp158, Phe432, and Tyr431, are critical for binding affinity. mdpi.com
The substitution pattern of this compound, with the chlorine atom shifted from the 8-position to the 7-position, could subtly alter its orientation within the binding pocket compared to Desloratadine. Docking studies would be instrumental in predicting these changes and their impact on binding affinity. For instance, the position of the chlorine atom could influence the hydrophobic interactions with the receptor, potentially leading to a different binding energy.
A hypothetical docking study of this compound could yield results similar to those presented in the following table, which is based on known interactions of Desloratadine and related compounds.
| Interacting Residue of H1 Receptor | Type of Interaction with this compound |
| Asp107 (TM3) | Ionic Bond, Hydrogen Bond |
| Lys191 (TM5) | Cation-π Interaction |
| Trp428 (TM6) | π-π Stacking |
| Phe435 (TM6) | Hydrophobic Interaction |
| Tyr431 (TM6) | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Desloratadine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Desloratadine derivatives, including this compound, QSAR models can be developed to predict their antihistaminic potency.
A QSAR study would involve a dataset of Desloratadine analogues with varying structural modifications and their corresponding experimentally determined H1 receptor binding affinities (e.g., pKi values). Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each analogue. These descriptors quantify the physicochemical properties of the molecules.
For instance, a study on a series of H1-antihistamines utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, which resulted in a robust comparative molecular similarity indices analysis (CoMSIA) model. mdpi.com This model, which considered steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, demonstrated good predictive ability. mdpi.com
In the context of this compound, a QSAR model could predict its activity based on descriptors influenced by the repositioned chlorine atom. The change in the chlorine's position would affect descriptors like the molecule's dipole moment, surface area, and lipophilicity (logP), which in turn could be correlated with its binding affinity.
A hypothetical QSAR model for Desloratadine derivatives might yield an equation like: pKi = β0 + β1(logP) + β2(Dipole) + β3(ASA_H) + ... where pKi is the predicted binding affinity, and the β coefficients represent the contribution of each descriptor (logP for lipophilicity, Dipole for dipole moment, ASA_H for hydrophobic surface area).
Prediction of Pharmacokinetic Properties using In Silico Approaches
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, providing an early assessment of their pharmacokinetic profiles. For this compound, these predictive models can estimate its likely behavior in the body.
Various computational tools and web servers are available for ADMET prediction. nih.govslideshare.netaudreyli.comsimulations-plus.com These tools use algorithms based on large datasets of known compounds to predict properties such as:
Absorption: Intestinal absorption, Caco-2 permeability, and oral bioavailability.
Distribution: Plasma protein binding, blood-brain barrier penetration.
Metabolism: Susceptibility to cytochrome P450 (CYP) enzymes.
Excretion: Renal clearance.
Toxicity: Potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity, and hepatotoxicity.
For Desloratadine, it is known to be a substrate for CYP3A4 and CYP2D6. In silico models could predict whether the structural change in this compound alters its metabolic stability or its potential to inhibit these enzymes. The predicted ADMET properties for this compound could be summarized in a table as follows:
| Pharmacokinetic Parameter | Predicted Value for this compound |
| Human Intestinal Absorption | High |
| Caco-2 Permeability (logPapp) | Moderate to High |
| Blood-Brain Barrier Penetration | Low |
| Plasma Protein Binding (%) | > 90% |
| CYP2D6 Substrate | Probable |
| CYP3A4 Substrate | Probable |
| hERG Inhibition (pIC50) | Low to Moderate |
| Ames Mutagenicity | Negative |
These predictions are crucial for early-stage drug development, as they help in identifying potential liabilities and guiding further experimental studies.
Conformational Analysis and Energetic Profiles of Desloratadine Analogues
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For flexible molecules like Desloratadine and its analogues, understanding the preferred conformations is essential, as the bioactive conformation is the one that binds to the receptor.
The tricyclic ring system of Desloratadine is not planar and can exist in different conformations. wikipedia.org Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search for low-energy conformers of this compound. The results of such an analysis would provide the relative energies of different conformers and the energy barriers for interconversion between them.
A study on tricyclic H1 receptor antagonists highlighted that the number of identified conformers is significantly influenced by the distinct conformations of the aromatic ring systems. acs.org For this compound, the position of the chlorine atom on the benzene (B151609) ring could influence the conformational preference of the entire tricyclic system due to steric and electronic effects.
The energetic profile of the molecule can be visualized in a potential energy surface plot, showing the energy of the molecule as a function of one or more conformational variables (e.g., dihedral angles). This analysis can help identify the most stable conformer(s) in solution, which are likely to be the ones relevant for receptor binding.
A summary of a hypothetical conformational analysis for this compound could be presented as follows:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 300K (%) |
| 1 (Global Minimum) | 0.00 | X, Y | 65 |
| 2 | 0.85 | X', Y' | 25 |
| 3 | 2.10 | X'', Y'' | 10 |
This information is valuable for understanding the molecule's flexibility and for selecting the appropriate conformer for docking studies to obtain a more accurate prediction of the binding mode and affinity.
Future Directions in Research on Desloratadine Analogues
Discovery of Novel Biological Activities of Halogenated Desloratadine (B1670295) Compounds
The introduction of halogen atoms into a drug molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its target. In the context of desloratadine, the strategic placement of halogens has the potential to unlock novel biological activities beyond its well-established antihistaminic effects.
Research into halogenated desloratadine compounds is an active area of investigation. The substitution pattern on the tricyclic ring system can influence the molecule's interaction with various biological targets. While desloratadine itself is a potent H1 receptor antagonist, modifications like the one seen in 8-Dechloro-7-chloro Desloratadine could lead to compounds with altered receptor selectivity or entirely new pharmacological profiles. For instance, studies have explored the anti-inflammatory and anticancer properties of desloratadine and its derivatives. nih.govmdpi.com Halogenation could potentially enhance these activities or introduce new ones, such as antiviral or antiparasitic effects, a phenomenon observed in other classes of halogenated marine natural products. nih.gov The exploration of a diverse range of halogenated analogues is crucial to fully understand the structure-activity relationships and identify compounds with promising therapeutic potential.
Development of Advanced Analytical Techniques for Trace-Level Detection
As with any pharmaceutical compound, the presence of impurities, even at trace levels, is a critical quality attribute that needs to be carefully controlled. This compound is considered a process-related impurity in the synthesis of desloratadine. Therefore, the development of highly sensitive and specific analytical methods for its detection and quantification is paramount.
Current analytical techniques for the analysis of desloratadine and its impurities primarily rely on high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net These methods offer the necessary sensitivity and selectivity for routine quality control. However, future research will likely focus on developing even more advanced analytical techniques to meet the increasingly stringent regulatory requirements for impurity profiling.
Future trends in analytical method development may include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Offering faster analysis times and improved resolution, UHPLC can enhance the separation of closely related impurities.
High-Resolution Mass Spectrometry (HRMS): Provides more accurate mass measurements, facilitating the identification and structural elucidation of unknown impurities.
Novel Sample Preparation Techniques: The use of advanced sample preparation methods, such as molecularly imprinted polymers (MIPs), can selectively extract and pre-concentrate trace-level impurities from complex matrices, improving the sensitivity and accuracy of the analysis. mipdatabase.com
These advanced techniques will be instrumental in ensuring the quality and safety of desloratadine drug products by enabling the precise monitoring of impurities like this compound.
Strategies for Mitigating Undesired Impurity Formation in Pharmaceutical Synthesis
The formation of impurities during pharmaceutical synthesis is a significant challenge that can impact product quality, safety, and manufacturing costs. Understanding the formation pathways of impurities like this compound is the first step toward developing effective mitigation strategies.
The synthesis of desloratadine typically involves multiple chemical steps, and the formation of this compound is likely a result of side reactions or the presence of impurities in starting materials or reagents. Future research in this area will focus on:
Process Optimization: A thorough investigation of reaction parameters such as temperature, reaction time, solvent, and catalyst can help to minimize the formation of unwanted byproducts.
Development of Novel Synthetic Routes: Exploring alternative synthetic pathways that are less prone to the formation of specific impurities can be a highly effective strategy.
Purification Techniques: Implementing advanced purification methods, such as preparative chromatography or crystallization techniques, can effectively remove impurities from the final product.
By implementing these strategies, pharmaceutical manufacturers can ensure that the levels of impurities like this compound in the final drug substance are well below the established regulatory limits.
Exploration of Desloratadine Scaffold for Other Therapeutic Targets (e.g., Vasopressin V2 Receptor Antagonists)
The desloratadine scaffold has proven to be a versatile platform for the design of ligands for various G protein-coupled receptors (GPCRs). Beyond its primary activity as an H1 receptor antagonist, researchers have successfully repurposed the desloratadine framework to target other receptors, opening up new therapeutic avenues.
A notable example is the development of desloratadine analogues as potent and selective vasopressin V2 receptor antagonists. mdpi.comnih.govpatsnap.com The vasopressin V2 receptor plays a crucial role in regulating water reabsorption in the kidneys, and its antagonists have therapeutic applications in conditions such as hyponatremia and heart failure. patsnap.com
A study focused on synthesizing a series of non-peptide substituted desloratadine compounds demonstrated their potential as arginine vasopressin receptor antagonists. mdpi.com Through in vitro binding and cAMP accumulation assays, these compounds were identified as potent and selective V2 receptor antagonists. mdpi.com Notably, some of these analogues exhibited high affinity and promising selectivity for the V2 receptor, with one compound, in particular, showing significant diuretic activity in vivo. mdpi.comnih.gov This research highlights the potential of the desloratadine scaffold for developing novel therapeutics targeting the vasopressin V2 receptor. Further preclinical studies are warranted to explore the full therapeutic potential of these compounds. mdpi.com
The exploration of the desloratadine scaffold for other therapeutic targets is an exciting area of research with the potential to yield new treatments for a wide range of diseases.
Q & A
Q. What are the recommended safety protocols for handling 8-Dechloro-7-chloro Desloratadine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Inspect gloves before use and follow proper removal techniques to avoid skin contact .
- Ventilation: Work in a fume hood to prevent inhalation exposure. In case of accidental inhalation, move to fresh air and seek medical attention .
- First Aid: For skin contact, wash with soap and water. For eye exposure, rinse with water for 15 minutes and consult a physician .
- Waste Disposal: Collect contaminated materials in labeled, sealed containers compliant with hazardous waste regulations .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Methodological Answer:
- Step 1: Obtain a purified sample via recrystallization or chromatography.
- Step 2: Perform NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments. Compare peaks to predicted spectra using computational tools (e.g., DFT calculations) .
- Step 3: Use high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₉H₁₈Cl₂N₂) and isotopic patterns .
- Step 4: Validate crystallinity via X-ray diffraction for absolute stereochemical confirmation (if crystalline) .
Q. What are the key considerations when designing in vitro assays to evaluate the metabolic stability of this compound?
Methodological Answer:
- Model Systems: Use liver microsomes or hepatocytes from relevant species (e.g., human, rat). Ensure enzyme activity is validated .
- Incubation Conditions: Optimize pH (7.4), temperature (37°C), and cofactor concentrations (NADPH for Phase I metabolism) .
- Analytical Methods: Employ LC-MS/MS for quantifying parent compound and metabolites. Include controls for enzyme inhibition/induction .
- Data Interpretation: Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using kinetic models .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
Methodological Answer:
- Experimental Setup: Use a 2³ factorial design to test three variables (e.g., temperature, catalyst concentration, reaction time) at two levels (high/low).
- Response Variables: Measure yield, purity, and reaction efficiency.
- Data Analysis: Apply ANOVA to identify significant factors and interactions. Use response surface methodology (RSM) for optimization .
Q. Example Table: Factorial Design Parameters
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Reaction Time (h) | 12 | 24 |
Q. What methodological approaches are recommended for resolving contradictions between theoretical predictions and experimental data in reactivity studies?
Methodological Answer:
- Replication: Repeat experiments under identical conditions to rule out procedural errors .
- Computational Validation: Compare experimental results with in silico simulations (e.g., DFT for reaction mechanisms) .
- Sensitivity Analysis: Test assumptions in theoretical models (e.g., solvent effects, steric hindrance) using alternative computational methods .
- Literature Benchmarking: Cross-reference with published studies on analogous compounds to identify systemic discrepancies .
Q. How can computational chemistry be integrated with experimental data to predict the environmental fate of this compound?
Methodological Answer:
- Step 1: Use molecular dynamics (MD) to simulate hydrolysis pathways in aqueous environments .
- Step 2: Calculate photodegradation half-lives via quantum mechanical (QM) methods (e.g., TD-DFT for UV absorption spectra) .
- Step 3: Validate predictions with experimental LC-MS/MS data on degradation products .
- Step 4: Model bioaccumulation potential using logP and soil adsorption coefficients (Koc) derived from EPI Suite software .
Q. What strategies are effective in elucidating the degradation pathways of this compound under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to extreme conditions (pH 3–9, UV light, elevated temperatures) and monitor degradation via HPLC .
- Isotope Labeling: Synthesize deuterated analogs to track specific bond cleavages during mass spectrometric analysis .
- Metabolite Identification: Use high-resolution tandem MS (HR-MS/MS) with fragmentation libraries (e.g., mzCloud) to annotate unknown peaks .
Data Presentation Guidelines
- Tables: Use clear headings, units, and statistical annotations (e.g., ±SD, *p < 0.05) .
- Figures: Label axes, include error bars, and provide legends explaining symbols/colors .
- Reproducibility: Document instrument settings, software versions, and raw data archiving protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
